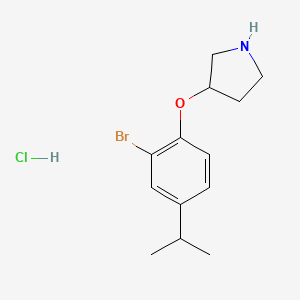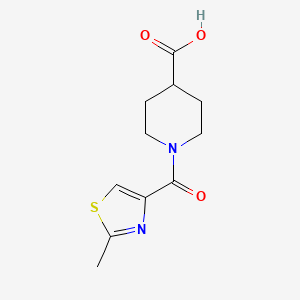
Chlorhydrate de 3-(2-bromo-4-isopropylphénoxy)pyrrolidine
Vue d'ensemble
Description
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C13H19BrClNO and its molecular weight is 320.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Dans le domaine de la chimie médicinale, ce composé est utilisé pour son potentiel en tant que brique élémentaire dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure permet l'introduction du groupe isopropylphénoxy dans des molécules plus grandes, ce qui peut être crucial pour le développement de nouveaux médicaments avec une efficacité et une sélectivité améliorées. L'atome de brome présent dans le composé offre également un site pour des modifications chimiques supplémentaires, telles que les réactions de couplage croisé, qui sont précieuses pour créer des bibliothèques chimiques diversifiées pour le criblage de médicaments .
Agriculture
Pour les applications agricoles, le « chlorhydrate de 3-(2-bromo-4-isopropylphénoxy)pyrrolidine » pourrait être exploré comme précurseur dans la synthèse d'herbicides ou de pesticides. Le motif structurel du composé pourrait interagir avec des protéines ou des enzymes spécifiques chez les ravageurs ou les mauvaises herbes, conduisant au développement d'agents ciblés qui peuvent protéger les cultures sans nuire à l'environnement environnant .
Science des matériaux
En science des matériaux, les propriétés chimiques uniques de ce composé pourraient être exploitées dans la création de nouveaux polymères ou revêtements. Le cycle pyrrolidine peut agir comme un lien ou un point de flexibilité au sein des chaînes de polymère, conduisant potentiellement à des matériaux avec des propriétés mécaniques ou des résistances chimiques uniques .
Science de l'environnement
L'application du « this compound » en science de l'environnement pourrait impliquer son utilisation comme étalon analytique pour la surveillance environnementale. Sa signature chimique distincte permet sa détection et sa quantification dans des échantillons environnementaux complexes, aidant à l'évaluation des niveaux de pollution et à l'étude des processus de dégradation environnementale .
Chimie analytique
En chimie analytique, ce composé peut servir de matériau de référence dans les méthodes chromatographiques ou spectroscopiques. Ses propriétés physiques et chimiques bien définies le rendent approprié pour l'étalonnage des instruments et la validation des procédures analytiques, assurant la précision et la fiabilité des analyses chimiques .
Biochimie
Enfin, en biochimie, le « this compound » peut être utilisé dans l'étude des voies biochimiques. En tant qu'intermédiaire de synthèse, il peut être incorporé dans de plus grandes biomolécules, qui peuvent ensuite être suivies ou sondées pour comprendre leur comportement dans les systèmes biologiques, fournissant des informations sur les processus cellulaires et les interactions moléculaires .
Propriétés
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(2)10-3-4-13(12(14)7-10)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFOBPVMMCLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)



![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)
